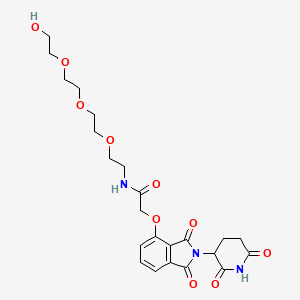

Thalidomide-O-acetamido-PEG4-OH

Description

BenchChem offers high-quality Thalidomide-O-acetamido-PEG4-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-O-acetamido-PEG4-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29N3O10 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]acetamide |

InChI |

InChI=1S/C23H29N3O10/c27-7-9-34-11-13-35-12-10-33-8-6-24-19(29)14-36-17-3-1-2-15-20(17)23(32)26(22(15)31)16-4-5-18(28)25-21(16)30/h1-3,16,27H,4-14H2,(H,24,29)(H,25,28,30) |

InChI Key |

ACEWXSQOQGCDKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

Thalidomide-O-acetamido-PEG4-OH: Structural Analysis and Application in PROTAC Design

Topic: Thalidomide-O-acetamido-PEG4-OH chemical structure and SMILES Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of Thalidomide-O-acetamido-PEG4-OH , a critical linker-ligand intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We define its precise chemical identity, including SMILES and physicochemical properties, and detail its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN). Furthermore, we outline a validated synthetic workflow and stability considerations essential for high-fidelity drug development.

Chemical Identity & Structural Specifications

Thalidomide-O-acetamido-PEG4-OH is a heterobifunctional molecule combining a Cereblon-binding thalidomide moiety with a hydrophilic PEG linker, terminated by a primary hydroxyl group. This specific architecture allows for the modular construction of PROTACs by reacting the hydroxyl terminus with a target protein ligand (typically via esterification or conversion to a leaving group).

Nomenclature and Identifiers

-

Common Name: Thalidomide-O-acetamido-PEG4-OH[1]

-

Systematic Name: N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

-

Synonyms: Thalidomide-4'-oxyacetamide-PEG4-alcohol; Thalidomide-O-amido-PEG4-OH

-

Molecular Formula:

-

Molecular Weight: 507.49 g/mol

SMILES String

For computational modeling and database integration, use the following isomeric SMILES string. This string explicitly defines the 4-position ether linkage on the phthalimide ring, which is the standard configuration for optimal CRBN binding.

Structural Topology

The molecule consists of three distinct functional domains:

-

E3 Ligase Ligand: The 4-hydroxythalidomide core recruits Cereblon.

-

Acetamido Junction: An oxyacetamide linker (-O-CH₂-CONH-) provides a rigid start to the chain, improving metabolic stability compared to simple alkyl ethers.

-

PEG4 Spacer: A tetra-ethylene glycol chain ensures water solubility and provides the necessary spatial separation (approx. 15-20 Å extended length) to span the gap between the E3 ligase and the target protein.

Physicochemical Properties

The following data is essential for predicting the behavior of the linker-ligand during synthesis and biological assays.

| Property | Value | Context |

| Molecular Weight | 507.49 Da | Suitable for fragment-based drug design; keeps total PROTAC MW manageable (<1000 Da typically). |

| tPSA (Topological Polar Surface Area) | ~160 Ų | High polarity due to PEG and amide/imide groups; suggests low passive permeability unless conjugated to a lipophilic ligand. |

| cLogP | ~ -0.5 to 0.5 | Hydrophilic nature aids in solubilizing hydrophobic target ligands (e.g., BRD4 inhibitors). |

| Solubility | DMSO, DMF (>50 mM) | Insoluble in water/PBS without organic co-solvent; requires predissolution in DMSO for biological assays. |

| H-Bond Donors | 2 | Amide NH, Terminal OH. |

| H-Bond Acceptors | 10 | Carbonyls, Ethers. |

Synthetic Workflow & Causality

The synthesis of Thalidomide-O-acetamido-PEG4-OH is a convergent process. The choice of the acetamido linkage over a direct alkyl chain is deliberate: it introduces a hydrogen-bond donor (amide NH) that can interact with solvent or protein surface residues, potentially altering the vector of the linker exiting the E3 ligase binding pocket.

Validated Synthetic Route

The synthesis typically proceeds via the coupling of a thalidomide-acid derivative with a mono-protected or free amino-PEG-alcohol.

Step-by-Step Protocol Logic:

-

Precursor Preparation: 4-Hydroxythalidomide is reacted with tert-butyl bromoacetate. The tert-butyl group is chosen for its stability under basic alkylation conditions.

-

Deprotection: Acidic hydrolysis (TFA/DCM) yields the free carboxylic acid: Thalidomide-O-acetic acid .

-

Amide Coupling: The acid is coupled with NH₂-PEG4-OH using standard peptide coupling reagents (e.g., HATU/DIPEA).

-

Critical Control: Excess NH₂-PEG4-OH or careful stoichiometry is required to prevent dimerization if the PEG has two amine groups (though here we use amino-alcohol).

-

Purification: The high polarity of the product requires reverse-phase HPLC or specialized silica columns (e.g., DCM/MeOH gradients).

-

Synthesis Diagram (Graphviz)

Figure 1: Convergent synthetic pathway for Thalidomide-O-acetamido-PEG4-OH, highlighting the critical intermediate Thalidomide-O-acetic acid.

Applications in PROTAC Design

Mechanism of Action

This molecule serves as the "anchor" and "chain" of a PROTAC.

-

Anchor: The thalidomide moiety binds to the tri-tryptophan pocket of Cereblon (CRBN).

-

Linker: The PEG4 chain exits the solvent-exposed region of CRBN.

-

Conjugation: The terminal hydroxyl (-OH) is chemically versatile. It is typically converted to:

-

Tosylate/Mesylate: For nucleophilic displacement by a ligand amine.

-

Carboxylic Acid (via oxidation/anhydride): For amide coupling.

-

Direct Esterification: With a ligand containing a carboxylic acid.

-

Strategic Linker Selection

Why use PEG4 ?

-

Length: ~14-16 atoms. This is often the "Goldilocks" length for initial PROTAC screening, sufficient to span the gap between E3 and POI (Protein of Interest) without inducing excessive entropic penalty (floppiness).

-

Solubility: The PEG chain counteracts the hydrophobicity of the thalidomide and the target ligand, improving the final PROTAC's ADME profile.

Handling and Stability

To ensure experimental reproducibility, strict adherence to storage protocols is required.

-

Storage: Store solid powder at -20°C under desiccated conditions.

-

Solution Stability:

-

DMSO: Stable for 1-2 months at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis of the phthalimide ring.

-

Aqueous: Unstable. The glutarimide ring of thalidomide is susceptible to hydrolysis at physiological pH (pH > 7.0) over time (half-life ~24 hours at pH 7.4). Always prepare fresh aqueous dilutions immediately before use.

-

References

-

MedChemExpress. Thalidomide-O-acetamido-PEG4-OH Product Specifications. Retrieved from

-

Tocris Bioscience. Thalidomide 4'-oxyacetamide-PEG linker derivatives. Retrieved from

-

BroadPharm. Thalidomide-O-PEG4-NHS ester and related PROTAC Linkers.[2] Retrieved from

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

Sources

Thalidomide-O-acetamido-PEG4-OH: A Comprehensive Technical Guide on its Role in Targeted Protein Degradation

Executive Summary & Mechanistic Paradigm

Targeted Protein Degradation (TPD) has revolutionized modern drug discovery by enabling the knockdown of previously "undruggable" targets. At the core of this modality are Proteolysis Targeting Chimeras (PROTACs)—heterobifunctional molecules that hijack the ubiquitin-proteasome system. As a Senior Application Scientist overseeing TPD workflows, I frequently utilize Thalidomide-O-acetamido-PEG4-OH as a premier degrader building block[1]. By combining a Cereblon (CRBN) recruiting ligand with an optimized polyethylene glycol (PEG) linker, this compound provides researchers with a highly efficient, precise approach to synthesizing custom PROTACs [1].

Physicochemical Specifications

To ensure reproducibility in synthetic workflows, understanding the exact physicochemical properties of the building block is paramount. I have summarized the critical quantitative data below:

| Property | Specification | Mechanistic Significance |

| Chemical Name | Thalidomide-O-acetamido-PEG4-OH | Standardized nomenclature for CRBN-directed linker-ligands. |

| CAS Number | 2716123-16-7[2] | Ensures precise registry identification for procurement [2]. |

| Molecular Formula | C23H29N3O10[1] | Defines the atomic composition, crucial for exact mass calculation. |

| Molecular Weight | 507.496 g/mol [1] | Used for precise stoichiometric calculations during conjugation. |

| Purity (HPLC) | > 95%[1] | Prevents truncated or polymerized impurities from interfering with the ternary complex. |

| Functional Group | Primary Hydroxyl (-OH) | Provides an orthogonal, stable handle for late-stage functionalization. |

Structural Anatomy & Causality in PROTAC Design

The architecture of Thalidomide-O-acetamido-PEG4-OH is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization:

-

The Thalidomide Core: This moiety acts as the E3 ligase ligand, specifically binding to the CRBN receptor. It is the anchor that recruits the ubiquitination machinery to the proximity of the target protein [3].

-

The Acetamido Group: Positioned between the thalidomide core and the PEG chain, the acetamido linkage provides a rigid, metabolically stable vector. It directs the linker away from the CRBN binding pocket, minimizing steric clashes that could abrogate E3 ligase affinity.

-

The PEG4 Linker: The choice of a 4-unit polyethylene glycol chain is a deliberate balance of enthalpy and entropy. A PEG4 linker (approximately 12–15 Å in extended length) is often the "Goldilocks" zone for PROTACs—long enough to prevent steric repulsion between the E3 ligase and the target protein, but short enough to avoid severe entropic penalties during ternary complex formation. Furthermore, the oxygen atoms in the PEG chain enhance the overall aqueous solubility of the final PROTAC, improving its pharmacokinetic (PK) profile[1].

-

The Terminal Hydroxyl (-OH): Unlike highly reactive amines or carboxylic acids, a terminal hydroxyl is inert under many standard synthetic conditions. This allows for the independent synthesis of the target ligand (warhead) before the final conjugation step, minimizing unwanted side reactions.

Figure 1: Mechanism of action for Thalidomide-based PROTACs in targeted protein degradation.

Experimental Methodology: A Self-Validating Conjugation Protocol

A protocol is only as robust as its built-in validation. The terminal hydroxyl of Thalidomide-O-acetamido-PEG4-OH is a poor leaving group for direct nucleophilic substitution. Therefore, the workflow must begin with activation, followed by conjugation.

Phase 1: Hydroxyl Activation (Mesylation)

Objective: Convert the unreactive -OH into a highly reactive methanesulfonate (mesylate) leaving group. Causality: The mesylate stabilizes the negative charge post-cleavage, drastically lowering the activation energy for the subsequent SN2 substitution.

-

Reaction Setup: Dissolve 1.0 equivalent (eq) of Thalidomide-O-acetamido-PEG4-OH in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add 3.0 eq of Triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the degradation of the acid-sensitive thalidomide core.

-

Activation: Cool the mixture to 0°C and dropwise add 1.5 eq of Methanesulfonyl chloride (MsCl). Stir for 2 hours, allowing it to slowly warm to room temperature.

-

Self-Validation Checkpoint: Perform an LC-MS analysis of the crude mixture.

-

Success Criteria: Disappearance of the m/z 508.5[M+H]+ peak and appearance of the m/z 586.5 [M+H]+ peak (a mass shift of +78 Da). If the starting material persists, the system validates that additional MsCl (0.2 eq) must be added.

-

Phase 2: Nucleophilic Conjugation

Objective: Covalently link the activated degrader building block to the target protein ligand.

-

Solvent Exchange: Evaporate the DCM and redissolve the crude mesylate intermediate in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that highly accelerates SN2 reactions by leaving the nucleophile unsolvated and highly reactive.

-

Conjugation: Add 1.2 eq of the target ligand (must contain a primary/secondary amine or phenolic nucleophile) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that promotes the substitution without acting as a competing nucleophile.

-

Thermal Activation: Heat the reaction to 60°C for 12 hours.

-

Self-Validation Checkpoint: Monitor via analytical HPLC.

-

Success Criteria: The mesylate peak should diminish, replaced by a new peak corresponding to the PROTAC mass. The reaction is complete when the mesylate peak area is <5%.

-

Phase 3: Purification and Characterization

-

Purification: Subject the crude mixture to Preparative Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

-

Final Validation: Lyophilize the product and confirm purity (>95%) via high-resolution mass spectrometry (HRMS) and 1H-NMR.

Figure 2: Chemical workflow for conjugating Thalidomide-O-acetamido-PEG4-OH to a target ligand.

References

-

Title: Thalidomide-O-acetamido-PEG4-OH: A Versatile Building Block for Targeted Protein Degradation Source: Wright State University URL: [Link]

-

Title: Compound Registry & CAS Data (2716123-16-7) Source: Chemsrc URL: [Link]

Sources

Precision Engineering of Cereblon (CRBN) Ligand-Linker Conjugates: A Technical Guide

Executive Summary

This technical guide addresses the structural and synthetic optimization of Cereblon (CRBN) E3 ligase ligand-linker conjugates, the "engine room" of CRBN-recruiting PROTACs. Unlike traditional inhibition, where binding affinity (

Part 1: The Anchor – CRBN Ligand Chemistry[1]

The Glutarimide Pharmacophore

The obligate requirement for CRBN recruitment is the glutarimide ring, which binds into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

-

Criticality: The glutarimide NH forms a hydrogen bond with the backbone carbonyl of Trp380. Any modification here abolishes binding.

-

Stability Warning: The glutarimide ring is susceptible to spontaneous hydrolysis at physiological pH (pH 7.4), opening to the inactive glutamic acid derivative.

-

Experimental Insight: All synthetic workups involving glutarimides should avoid strong bases (NaOH, KOH) and prolonged exposure to aqueous basic media. Use DIPEA or TEA in non-aqueous solvents (DMF, DMSO) for conjugation reactions.

-

Ligand Evolution & Selection

| Ligand | Structure Note | Binding Affinity ( | Application |

| Thalidomide | Unsubstituted phthalimide | Low (~30 | Early gen PROTACs; lower potency. |

| Lenalidomide | 4-amino substitution | High (~1-2 | Standard. 4-amino offers a C4 exit vector. |

| Pomalidomide | 4-amino substitution (on C5 relative to phthalimide carbonyls) | Very High (~0.5 | Gold Standard. C5 exit vector allows distinct ternary geometries. |

Part 2: The Bridge – Linkerology & Exit Vectors

The linker is not merely a connector; it determines the cooperativity (

-

Positive Cooperativity (

): The linker stabilizes the protein-protein interaction (PPI) between the POI and CRBN, leading to faster ubiquitination and lower -

Exit Vectors: The attachment point on the IMiD scaffold dictates the orientation of the E3 ligase relative to the POI.

-

C4-Exit (Lenalidomide-based): Projects the linker "upward" relative to the glutarimide binding plane.

-

C5-Exit (Pomalidomide-based): Projects the linker "outward," often accessing different lysine residues on the POI for ubiquitination.

-

Visualization: Structural Logic of CRBN Conjugates

Figure 1: Structural logic of CRBN-recruiting PROTACs. The exit vector position (C4 vs C5) critically alters the spatial arrangement of the ternary complex.

Part 3: Synthetic Protocols

Protocol A: Synthesis of Pomalidomide-Linker (C5-Exit) via SNAr

Objective: Synthesize a Pomalidomide-PEG-Azide intermediate from 4-fluorothalidomide. Rationale: Direct alkylation of pomalidomide is low-yielding. Nucleophilic Aromatic Substitution (SNAr) on 4-fluorothalidomide using a primary amine linker is the industry-standard method for high regioselectivity and yield.

Materials:

-

4-Fluorothalidomide (1.0 equiv)[1]

-

Amine-PEG-Azide linker (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Anhydrous DMSO or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve 4-Fluorothalidomide (e.g., 100 mg) in anhydrous DMSO (2 mL) in a sealable reaction vial.

-

Addition: Add the Amine-PEG-Azide linker (1.1 equiv) followed by DIPEA (2.0 equiv). The solution typically turns yellow.

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Checkpoint: Monitor by LC-MS. Look for the disappearance of the Fluorothalidomide peak (M+H) and appearance of the product mass (M-HF+Linker).

-

Note: Avoid temperatures >100°C to prevent thermal degradation of the glutarimide.

-

-

Workup:

-

Cool to room temperature.[2]

-

Add dropwise to rapidly stirring water (20 mL). The product should precipitate as a solid.

-

Filter and wash with water and diethyl ether.

-

-

Purification: If no precipitate forms (common with PEG linkers), extract with Ethyl Acetate, dry over

, and purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: "Click" Conjugation (CuAAC)

Objective: Connect the Pomalidomide-Linker-Azide to an Alkyne-functionalized POI ligand.

Step-by-Step Methodology:

-

Dissolve Alkyne-POI ligand (1.0 equiv) and Pomalidomide-Azide (1.0 equiv) in

-BuOH:Water (1:1). -

Add

(0.1 equiv) and Sodium Ascorbate (0.5 equiv). -

Stir at room temperature for 2-4 hours under inert atmosphere (

). -

Validation: Monitor consumption of azide by LC-MS.

-

Purification: HPLC (Water/Acetonitrile + 0.1% Formic Acid). Crucial: Remove Copper traces using a scavenger resin if the compound is for cellular assays, as Cu is cytotoxic.

Part 4: Biological Validation (The Test)

Ternary Complex Formation Assay (TR-FRET)

Purpose: To measure the cooperativity (

Workflow:

-

Reagents: Recombinant CRBN-DDB1 complex (His-tagged), POI (GST-tagged).

-

Probes: Anti-His-Tb (Terbium cryptate donor), Anti-GST-d2 (Acceptor).

-

Titration:

-

Fix [CRBN] and [POI] at 50 nM.

-

Titrate PROTAC (0.1 nM to 10

M).

-

-

Readout: Measure TR-FRET signal (Ratio 665nm/620nm).

-

Interpretation:

-

Bell-shaped curve (Hook Effect): At high [PROTAC], binary complexes (

and -

vs

-

Visualization: TR-FRET Assay & Hook Effect

Figure 2: TR-FRET workflow demonstrating the 'Hook Effect' characteristic of bifunctional molecules.

References

-

Chamberlain, P. P., et al. (2014).[3] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic activity. Nature Structural & Molecular Biology. Link

-

Fischer, E. S., et al. (2014).[] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

-

Pettersson, M., & Crews, C. M. (2019).[3] PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future.[5] Drug Discovery Today: Technologies. Link

-

Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. Link

-

BenchChem. (2025).[2] An In-Depth Technical Guide to the Chemical Synthesis of Pomalidomide-C5-azide. BenchChem Technical Resources. Link

-

Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology. Link

Sources

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Alchemist's Guide to Thalidomide-Based PROTACs: Mastering the Linker

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC's architecture is deceptively simple: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2] While the ligands provide specificity, it is the often-underestimated linker that orchestrates the intricate dance of ternary complex formation, dictating the ultimate success or failure of the degrader.[1][3]

This guide delves into the core principles of designing linkers for thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase.[4][5][6] We will move beyond a mere recitation of common motifs to explore the causal relationships between linker attributes and PROTAC performance, providing a framework for rational design and optimization.

The PROTAC Mechanism: A Symphony Conducted by the Linker

A PROTAC's function is to induce proximity between a target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][] This process hinges on the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][3] The linker is the critical conductor of this symphony, influencing the geometry, stability, and cooperativity of this complex.[1][3]

Caption: The PROTAC-mediated protein degradation cycle.

Deconstructing the Thalidomide-Based Linker: Key Design Principles

The design of an effective linker is a multi-parameter optimization challenge.[8] For thalidomide-based PROTACs, the following principles are paramount:

Attachment Point on the Thalidomide Scaffold: The "Exit Vector"

The point at which the linker connects to the thalidomide moiety, or the "exit vector," is a critical determinant of a PROTAC's properties.[1] The most explored positions on the phthalimide ring of thalidomide and its analogs (pomalidomide, lenalidomide) are C4, C5, and the glutarimide nitrogen.[4]

-

C4-Position Attachment: This position often yields PROTACs with good aqueous stability and potent degradation activity.[4]

-

C5-Position Attachment: While also utilized, this position may sometimes lead to reduced stability compared to C4.[9]

-

N-Position Attachment: Alkylation of the glutarimide nitrogen has been used, but it's crucial to ensure that this modification does not abrogate binding to CRBN.[5][6]

The choice of attachment point should be guided by an analysis of solvent-exposed regions of the CRBN-ligand complex to minimize disruption of key binding interactions.[8][]

| Attachment Point | Key Considerations | Reference |

| C4-Amino | Generally favorable stability and potency. | [4] |

| C5-Amino | Can be effective, but stability should be carefully evaluated. | [4] |

| Glutarimide-N | Less common; must not interfere with CRBN binding. | [4] |

Linker Length: A Tale of Proximity and Steric Hindrance

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1][8]

-

Too Short: A linker that is too short may lead to steric clashes between the POI and CRBN, preventing the formation of a stable ternary complex.[8][11]

-

Too Long: An excessively long linker can result in unproductive binding modes where the lysine residues on the target protein are not optimally positioned for ubiquitination.[8][11] It can also lead to a "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3) is favored over the productive ternary complex.[1]

Systematic variation of linker length, often using polyethylene glycol (PEG) or alkyl chains, is a common strategy to identify the optimal distance for a given system.[12][13][14] Studies have shown a clear dependence of degradation efficacy on linker length, with optimal lengths often falling within a 12 to 20-atom range.[12][13][14][15]

Caption: Impact of linker length on ternary complex formation.

Linker Composition and Physicochemical Properties

The chemical makeup of the linker significantly impacts a PROTAC's drug-like properties, including solubility, permeability, and metabolic stability.[1][]

-

Alkyl and Polyethylene Glycol (PEG) Chains: These are the most common motifs in PROTAC linkers.[][17] Alkyl chains are hydrophobic and can enhance cell permeability, but may decrease aqueous solubility.[2][18] PEG linkers are hydrophilic, improving water solubility, and their flexibility can be advantageous for ternary complex formation.[2][18] However, they can sometimes be more susceptible to metabolism.[2] Approximately 55% of published PROTAC linkers contain PEG motifs, while around 30% utilize alkyl chains.[17]

-

Rigid and Semi-Rigid Linkers: To overcome the potential drawbacks of highly flexible linkers, such as entropic penalties upon binding, researchers are increasingly incorporating rigid or semi-rigid elements.[3][19] These include:

-

Heterocycles: Piperazine and piperidine rings can impart rigidity and improve physicochemical properties.[2][17]

-

Alkynes and Triazoles: These groups provide a more constrained conformation.[2][17] Triazoles, often formed via "click chemistry," are metabolically stable and can be readily incorporated into linker synthesis.[2][]

-

The "chameleon effect" has been described for some flexible linkers, where they adopt a more compact, hydrophobic conformation to cross the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[1]

| Linker Type | Advantages | Disadvantages |

| Alkyl Chains | Synthetically accessible, metabolically stable, can improve permeability.[2][] | Hydrophobic, may decrease aqueous solubility.[2][18] |

| PEG Linkers | Hydrophilic, improves solubility, flexible.[2][18] | Can be metabolically labile, high flexibility may have entropic cost.[2][3] |

| Rigid Linkers | Pre-organizes conformation, can enhance selectivity.[2][19] | May be more challenging to optimize for ternary complex formation.[3] |

Experimental Workflows for Linker Design and Validation

A systematic, iterative approach is crucial for successful linker design. This typically involves synthesis of a focused library of PROTACs with varying linkers, followed by a cascade of biochemical, biophysical, and cellular assays.

PROTAC Synthesis: A Modular Approach

Modern PROTAC synthesis often employs a modular strategy, such as "click chemistry," to rapidly assemble diverse libraries.[][17] This allows for the efficient exploration of different linker lengths, compositions, and attachment points.[17]

Step-by-Step Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

-

Preparation of Precursors: Synthesize or procure an alkyne-functionalized POI ligand and an azide-functionalized thalidomide derivative (or vice versa).

-

Reaction Setup: In a suitable solvent (e.g., a mixture of t-BuOH and water), dissolve the alkyne and azide precursors.

-

Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed copper(I) catalyst. A ligand, such as TBTA, can be used to stabilize the copper(I) and accelerate the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up to remove the catalyst and other water-soluble impurities. Purify the resulting PROTAC by flash column chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry.

Evaluating Ternary Complex Formation and Stability

The formation of a stable ternary complex is a prerequisite for potent protein degradation.[4] Several biophysical techniques can be employed to characterize this critical interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

-

Immobilization: Covalently immobilize the E3 ligase (CRBN) onto a sensor chip surface.

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binary binding affinity (KD).

-

Ternary Complex Formation: Inject a constant concentration of the POI mixed with a range of PROTAC concentrations over the CRBN-coated surface.

-

Data Analysis: The enhancement in binding response in the presence of the POI indicates the formation of the ternary complex. Global fitting of the sensorgrams can be used to determine the binding affinities and kinetics of the interactions, as well as the cooperativity of ternary complex formation.

Other valuable techniques for assessing ternary complex formation include Isothermal Titration Calorimetry (ITC) and proximity-based assays like AlphaLISA or NanoBRET™.[4][20]

Cellular Assays for Degradation Efficacy

The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Step-by-Step Protocol: Western Blotting for Protein Degradation

-

Cell Treatment: Plate cells and treat them with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands to determine the extent of degradation at each PROTAC concentration and calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[4]

Caption: A typical experimental workflow for PROTAC linker optimization.

The Future of Linker Design: Beyond a Passive Tether

The field of PROTAC linker design is rapidly advancing, with a shift from synthetically tractable alkyl and PEG chains to more sophisticated and functional linkers.[17] Emerging strategies include:

-

Photoswitchable Linkers: Incorporating photosensitive moieties like azobenzenes allows for spatiotemporal control of PROTAC activity using light.[19]

-

"Clickable" in-cell Synthesis: Strategies like CLIPTACs (in-cell click-formed proteolysis-targeting chimeras) involve the cellular assembly of the PROTAC from two smaller, more cell-permeable precursors.[8]

-

Computational Modeling: In silico methods, such as those using Rosetta, are becoming increasingly valuable for modeling ternary complexes and guiding the rational design of linkers, thereby reducing the reliance on extensive empirical screening.[17][21][22][23][24]

Conclusion: The Linker as a Cornerstone of PROTAC Success

The linker is far more than a simple spacer in a thalidomide-based PROTAC; it is a critical determinant of the molecule's efficacy, selectivity, and drug-like properties.[1][15] A deep understanding of the principles governing linker design—attachment point, length, and composition—is essential for the development of the next generation of potent and selective protein degraders. By integrating rational design with a robust experimental workflow, researchers can unlock the full therapeutic potential of this transformative technology.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(2), 241-253. Available at: [Link].

-

Gaponenko, V., & Karyakin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-13. Available at: [Link].

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317. Available at: [Link].

-

Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available at: [Link].

-

Wang, Y., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Available at: [Link].

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. Available at: [Link].

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link].

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link].

-

PROTAC Linker Design and Optimization. CD ComputaBio. Available at: [Link].

-

Computational tools for PROTAC design and optimization. Schrödinger. Available at: [Link].

-

Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 693313. Available at: [Link].

-

Wang, Y., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Available at: [Link].

-

Schwalm, M. P., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 12(8), 1311-1317. Available at: [Link].

-

Commonly utilized thalidomide-derived CRBN ligands and possible linker... ResearchGate. Available at: [Link].

-

Essential Thalidomide Derivatives for High-Efficiency PROTAC Design. Pharmaffiliates. Available at: [Link].

-

Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available at: [Link].

-

Zhang, Q., et al. (2025). Rational Design of Dual Degraders by Incorporating Molecular Glue Structural Features into PROTAC Degraders. Journal of Medicinal Chemistry. Available at: [Link].

-

Chen, Y., et al. (2025). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. Available at: [Link].

Sources

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]

- 15. medchemexpress.com [medchemexpress.com]

- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 24. schrodinger.com [schrodinger.com]

Difference between Thalidomide-O-PEG4-OH and Thalidomide-O-acetamido-PEG4-OH

An In-Depth Technical Guide to Thalidomide Linker Chemistry: Ether vs. Oxy-Acetamide Exit Vectors in PROTAC Design

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) rely heavily on the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. While the thalidomide core remains the gold standard for CRBN anchoring[1], the chemical nature of the "exit vector"—the linkage connecting the thalidomide core to the spacer—profoundly dictates the physicochemical properties, ternary complex geometry, and metabolic stability of the resulting degrader[2][3].

This technical whitepaper provides a comprehensive mechanistic analysis of two critical degrader building blocks: Thalidomide-O-PEG4-OH and Thalidomide-O-acetamido-PEG4-OH . By dissecting the causality behind their structural differences, this guide equips medicinal chemists with the strategic insights required to optimize PROTAC pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Structural Anatomy & The Exit Vector Causality

The fundamental difference between these two building blocks lies in the immediate atoms bridging the phthalimide ring of thalidomide to the polyethylene glycol (PEG4) chain.

-

Thalidomide-O-PEG4-OH (The Ether Linkage): Features a direct oxygen-to-carbon ether bond at the C4 or C5 position of the thalidomide aromatic ring. This linkage is highly flexible and lacks hydrogen bond donors.

-

Thalidomide-O-acetamido-PEG4-OH (The Oxy-Acetamide Linkage): Features an extended -O-CH2-C(=O)-NH- motif. This inserts a rigid, planar amide bond into the exit vector, introducing both a hydrogen bond donor (N-H) and an acceptor (C=O)[3][4].

The choice of exit vector is not merely a synthetic convenience; it is a critical determinant of how the PROTAC will behave in a biological system. The introduction of the acetamide group extends the linker length by approximately three atoms compared to the direct ether, which can shift the spatial orientation of the target protein of interest (POI) relative to the E2 ubiquitin-conjugating enzyme, directly impacting degradation efficiency[4].

Structural divergence and metabolic implications of Thalidomide exit vectors.

Physicochemical & Metabolic Divergence

The most profound consequence of choosing between an ether and an oxy-acetamide linkage is the resulting metabolic stability of the PROTAC.

The Metabolic Soft Spot

Oxy-acetamide linkers are notoriously susceptible to enzymatic hydrolysis in cellular environments and liver microsomes[2][3]. Amidases and esterases readily recognize the electrophilic carbonyl group of the acetamide, cleaving the PROTAC before it can orchestrate target degradation. In rigorous pharmacokinetic studies, PROTACs utilizing an oxy-acetamide linkage often exhibit half-lives (

Conversely, replacing the amide connectivity with a direct ether moiety (as in Thalidomide-O-PEG4-OH) removes this metabolic soft spot. The ether bond is invisible to amidases, yielding a significantly more robust and metabolically stable compound. Studies have shown that ether-linked CRBN PROTACs can exhibit half-lives over an order of magnitude longer than their acetamide counterparts (e.g.,

Quantitative Profiling

| Parameter | Thalidomide-O-PEG4-OH | Thalidomide-O-acetamido-PEG4-OH |

| Linkage Chemistry | Direct Ether (-O-) | Oxy-Acetamide (-O-CH2-CO-NH-) |

| Metabolic Stability | High (Resistant to amidases)[5] | Low (Susceptible to hydrolysis)[2][3] |

| H-Bonding (Exit Vector) | None (Oxygen acts only as weak acceptor) | High (Amide N-H donor, C=O acceptor)[4] |

| Conformational Rigidity | Highly flexible | Partially rigid (planar amide bond) |

| Linker Length Contribution | ~1 atom (O) | ~4 atoms (O-C-C-N) |

| Primary Application | Enhancing in vivo PK/PD profiles | Exploring specific CRBN surface interactions |

Impact on Ternary Complex Formation

While the ether linkage wins in metabolic stability, the oxy-acetamide linkage can sometimes offer superior pharmacodynamics. The rigid, planar nature of the amide bond restricts the conformational entropy of the linker. Furthermore, the hydrogen bond donors and acceptors inherent to the acetamide group can form specific, stabilizing interactions with the surface of the CRBN protein[4].

Crystal structures of CRBN-PROTAC-POI ternary complexes (such as those involving dBET23, which utilizes an oxy-acetamide linkage) reveal that these polar interactions can rigidify the exit vector trajectory, potentially enhancing the positive cooperativity required to degrade challenging targets[4]. Therefore, the choice between the two building blocks is a strategic trade-off between maximizing in vivo half-life (Ether) and potentially optimizing ternary complex geometry (Acetamido).

Experimental Workflows & Self-Validating Protocols

To empirically determine which building block is optimal for your specific target, researchers must synthesize both variants and subject them to a self-validating microsomal stability assay.

Protocol 1: PROTAC Synthesis via Mitsunobu Coupling

Because both building blocks terminate in a primary hydroxyl group (-OH), they can be directly conjugated to a phenol-containing POI ligand via a Mitsunobu reaction[3].

-

Preparation: Dissolve the POI-phenol ligand (1.0 eq) and the chosen Thalidomide-PEG4-OH building block (1.2 eq) in anhydrous THF under an inert argon atmosphere.

-

Activation: Add Triphenylphosphine (PPh3, 1.5 eq). Cool the reaction mixture to 0°C.

-

Coupling: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

-

Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Protocol 2: Self-Validating Microsomal Stability Assay

To prove that the instability of the acetamido-PROTAC is driven by amidase hydrolysis rather than standard Cytochrome P450 (CYP) oxidation, you must run a parallel assay with and without an NADPH regeneration system.

-

Incubation Setup: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Compound Addition: Spike in the synthesized PROTACs (Ether vs. Acetamido) to a final concentration of 1 µM.

-

The Self-Validating Control:

-

Arm A (+NADPH): Add NADPH regeneration system (initiates both CYP and amidase activity).

-

Arm B (-NADPH): Add buffer only (CYP enzymes are inactive; only amidases/esterases remain active).

-

-

Time-Course Quenching: At

minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins. -

Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

-

Causality Interpretation: If the Acetamido-PROTAC degrades rapidly in both Arm A and Arm B, but the Ether-PROTAC remains stable in Arm B, you have successfully validated that the oxy-acetamide linkage is specifically vulnerable to non-CYP hydrolytic cleavage[3].

Self-validating microsomal stability assay isolating CYP450 vs. amidase degradation.

Strategic Selection Guide

-

Select Thalidomide-O-PEG4-OH when your primary objective is advancing a compound toward in vivo efficacy models. The ether linkage provides the metabolic resilience required to achieve systemic exposure and prolonged target degradation[5].

-

Select Thalidomide-O-acetamido-PEG4-OH during the early in vitro screening phase, particularly when targeting proteins with shallow binding pockets. The hydrogen bonding capability and rigidity of the acetamide group may fulfill strict geometric requirements for ternary complex formation that a highly flexible ether linker cannot achieve[4].

References

-

"E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points", Frontiers,[Link]

-

"Advancing Strategies for Proteolysis-Targeting Chimera Design", ACS Publications,[Link]

-

"Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands", ResearchGate,[Link]

-

"Plasticity in binding confers selectivity in ligand induced protein degradation", PMC - NIH,[Link]

-

"Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications", ACS Publications,[Link]

Sources

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.uoc.gr [chemistry.uoc.gr]

Optimizing Targeted Protein Degradation: The Strategic Role of Hydrophilic PEG4 Linkers

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, physicochemical properties, and degradation efficiency.[1][2][3][4] While clinical candidates often evolve toward rigidified structures, hydrophilic PEG4 (polyethylene glycol) linkers represent the industry-standard "sweet spot" for initial discovery and lead optimization. This guide analyzes the mechanistic and physicochemical rationale for prioritizing PEG4 linkers, provides comparative data on degradation potency, and details validated protocols for their synthesis and evaluation.

The "Linkerology" of PROTACs: Beyond the Bridge

The efficacy of a PROTAC is governed by the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).[1][4] The linker influences this through three primary vectors:

-

Ternary Complex Cooperativity (

): The linker length determines whether the two proteins can approach sufficiently to interact constructively (positive cooperativity) or if they clash (steric hindrance). -

Physicochemical Properties: The linker dominates the solvent-exposed surface area, driving solubility (LogS) and permeability (Papp).

-

E3 Ligase Selection: Different E3 ligases (e.g., VHL vs. CRBN) have different "exit vectors" and depth of binding pockets, requiring tuned linker lengths to span the gap.

Why Hydrophilic PEG?

Unlike hydrophobic alkyl chains, PEG linkers impart essential water solubility to the often highly lipophilic PROTAC molecules (which combine two large hydrophobic ligands). However, PEG chains can suffer from high conformational entropy.[5]

The Case for PEG4: The "Goldilocks" Zone

Empirical data across multiple targets (BRD4, BTK, EGFR) suggests that a chain length of approximately 12–16 atoms (corresponding to PEG3–PEG5) frequently balances the opposing forces of entropy and enthalpy.

The Solubility-Permeability Trade-off

-

Solubility: PEG4 adds significant polarity, lowering cLogP and preventing aggregation in biological assays.

-

Permeability: While high polarity generally reduces passive permeability, PEG4 is often short enough to avoid the massive permeability penalty seen with longer chains (PEG8+). It can adopt a "chameleon" conformation, burying its oxygen atoms to pass through lipid bilayers.

The "Sweet Spot" in Degradation Efficiency

Data derived from VHL-recruiting BRD4 degraders (analogs of the tool compound MZ1) illustrates the critical dependence of DC50 (potency) on linker length.

Table 1: Impact of PEG Linker Length on BRD4 Degradation Potency Data synthesized from comparative studies on VHL-based BET degraders (e.g., Wurz et al., Zengerle et al.).

| Linker Type | Length (approx. atoms) | DC50 (nM) | Dmax (%) | Mechanistic Insight |

| PEG2 | ~9 | >1000 | <50% | Too Short: Steric clash prevents stable ternary complex. |

| PEG3 | ~12 | 55 | 85% | Functional: Sufficient length, but suboptimal cooperativity. |

| PEG4 | ~15 | 20 | 95% | Optimal: Balances flexibility with entropic cost. |

| PEG5 | ~18 | 15 | >98% | Optimal: Similar to PEG4; diminishing returns on potency. |

| PEG6+ | >21 | 30-50 | 92% | Entropic Penalty: "Floppy" linker reduces effective concentration. |

Key Insight: PEG4 and PEG5 consistently yield the highest cooperativity and degradation, making PEG4 the ideal starting point for library synthesis.

Mechanistic Visualization

The following diagram illustrates the kinetic proof-reading steps where the linker determines success (Ternary Complex) or failure (Hook Effect/Steric Clash).

Caption: The kinetic pathway of PROTAC action. The PEG4 linker is optimized to maximize the transition from Binary to Ternary complex (center) while minimizing steric clashes.

Experimental Protocols

Protocol A: Modular Synthesis of PEG4-PROTAC via Click Chemistry

"Click" chemistry (CuAAC) is the most robust method for rapidly generating PEG4 PROTACs. This protocol assumes an Alkyne-functionalized POI ligand and an Azide-functionalized E3 ligand (or vice versa).[2]

Materials:

-

Alkyne-Ligand (Target binder)[2]

-

Azide-PEG4-E3 Ligand (e.g., Thalidomide-PEG4-N3 or VHL-PEG4-N3)

-

CuSO4 · 5H2O (100 mM in water)

-

Sodium Ascorbate (500 mM in water)

-

THPTA Ligand (to protect Cu(I) from oxidation)

-

DMSO / t-Butanol

Step-by-Step Workflow:

-

Dissolution: Dissolve Alkyne-Ligand (1.0 eq) and Azide-PEG4-E3 (1.0 eq) in DMSO/t-Butanol (1:1) to a final concentration of 50 mM.

-

Catalyst Prep: Premix CuSO4 (0.1 eq) with THPTA (0.5 eq) in water. Add Sodium Ascorbate (0.5 eq). The solution should remain clear/yellowish.

-

Reaction: Add the catalyst mixture to the ligand solution. Flush the vial with N2 gas.

-

Incubation: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift = Sum of MWs).

-

Purification: Dilute with MeOH/Water. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Isolation: Lyophilize fractions to obtain the PEG4-PROTAC as a white powder.

Protocol B: Evaluation of Degradation Potency (DC50)

Objective: Determine the concentration required to degrade 50% of the target protein.

-

Cell Seeding: Seed cells (e.g., HeLa or HEK293) in 6-well plates at 70% confluency.

-

Treatment: Treat cells with the PEG4-PROTAC in a 10-point dose-response (e.g., 0.1 nM to 10 µM) for 16–24 hours.

-

Control 1: DMSO vehicle (0% degradation).

-

Control 2: Competitor (Free Ligand + PROTAC) to prove mechanism.

-

-

Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

-

Western Blot:

-

Load 20 µg protein per lane.

-

Probe for Target Protein (e.g., BRD4) and Loading Control (e.g., GAPDH/Vinculin).[6]

-

-

Quantification: Densitometry analysis (ImageJ). Plot signal (Target/Loading) vs. Log[Concentration].

-

Calculation: Fit data to a non-linear regression (4-parameter logistic) to calculate DC50 and Dmax.

Synthesis Workflow Diagram

Caption: Modular synthesis of PEG4-PROTACs using Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).

References

-

Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4.[6] ACS Chemical Biology, 10(8), 1770–1777. [Link]

-

Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. [Link]

-

Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11, 611–617. [Link]

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521. [Link]

Sources

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rndsystems.com [rndsystems.com]

Technical Guide: Thalidomide 4'-oxyacetamide-PEG4-alcohol Building Blocks

Executive Summary

Thalidomide 4'-oxyacetamide-PEG4-alcohol is a specialized heterobifunctional linker precursor used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike simple alkyl or direct ether conjugates, this building block incorporates an oxyacetamide spacer between the Cereblon (CRBN) ligand and the polyethylene glycol (PEG) chain.

This structural nuance—specifically the amide bond at the 4-position exit vector—provides distinct physicochemical properties, including altered solubility, hydrogen bond donor/acceptor profiles, and a rigidified exit trajectory that can critically influence the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

This guide details the chemical architecture, synthesis pathways, and bioconjugation protocols for this specific building block, distinguishing it from the common "Thalidomide-O-PEG" ether derivatives.

Chemical Architecture & Properties

Structural Analysis

The molecule is composed of three distinct functional domains:

-

E3 Ligase Ligand: 4-Hydroxythalidomide core, which binds to the thalidomide-binding domain of Cereblon.

-

Oxyacetamide Spacer: An -O-CH₂-C(=O)-NH- motif. The ether oxygen at C4 is linked to an acetamide group. This introduces a hydrogen bond donor (amide NH) and acceptor (amide C=O) near the exit vector.

-

PEG4-Alcohol Linker: A tetraethylene glycol chain terminating in a primary hydroxyl group (-OH). This hydrophilic chain improves water solubility and provides a flexible reach to the target protein ligand.

Chemical Structure Representation: Thalidomide-4-O-CH₂-C(=O)-NH-(CH₂CH₂O)₄-H

Key Physicochemical Specifications

| Property | Specification |

| Molecular Formula | C₂₂H₂₉N₃O₉ |

| Molecular Weight | ~479.48 g/mol |

| Solubility | High in DMSO, DMF; Moderate in DCM/MeOH; Low in Water (improved over parent thalidomide) |

| Reactive Handle | Primary Alcohol (-OH) |

| Linker Type | PEG (Hydrophilic) + Amide (Rigid/Polar) |

| Exit Vector | C4-position (Solvent exposed in CRBN binding pocket) |

Synthesis & Production Workflow

The synthesis of the oxyacetamide variant differs significantly from the direct ether variant (Thalidomide-O-PEG-OH). It requires a convergent approach involving the activation of a thalidomide-acetic acid intermediate.

Retrosynthetic Analysis (Graphviz)

Figure 1: Convergent synthesis pathway for the oxyacetamide-linked building block.

Detailed Synthetic Protocol

Step 1: Synthesis of Thalidomide-4-oxyacetic Acid

The "oxyacetamide" functionality is installed by first converting 4-hydroxythalidomide into a carboxylic acid intermediate.

-

Alkylation: Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous DMF. Add potassium carbonate (1.5 eq) and tert-butyl bromoacetate (1.1 eq). Stir at 60°C for 4-6 hours. Monitor by LCMS for the disappearance of the phenol.

-

Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Deprotection: Dissolve the intermediate ester in DCM/TFA (1:1 v/v). Stir at room temperature for 2 hours to cleave the tert-butyl group.

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA. The resulting solid is Thalidomide-4-oxyacetic acid .

Step 2: Amide Coupling to PEG4

-

Activation: Dissolve Thalidomide-4-oxyacetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

-

Coupling: Add Amino-PEG4-Alcohol (H₂N-PEG4-OH, 1.0 eq) dropwise. Stir at room temperature for 12 hours.

-

Purification: The reaction mixture is typically purified directly via Reverse Phase C18 Flash Chromatography (Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Yield: Expect 50-70% yield as a white to off-white solid or viscous oil.

Bioconjugation Strategies

The terminal primary alcohol is a versatile "pro-electrophile." It must be activated to conjugate with a Target Protein Ligand (TPL) containing a nucleophile (amine, phenol, etc.).

Activation Pathways

| Target Reactivity | Activation Protocol | Reagents |

| Nucleophilic Displacement | Convert -OH to Leaving Group (OTs, OMs, I) | TsCl/TEA or MsCl/TEA or I₂/PPh₃ (Appel) |

| Reductive Amination | Oxidize -OH to Aldehyde (-CHO) | Dess-Martin Periodinane (DMP) or IBX |

| Carboxylation | Oxidize -OH to Carboxylic Acid (-COOH) | Jones Reagent or TEMPO/BAIB |

| Direct Mitsunobu | Couple directly to Phenol/Imide TPL | PPh₃ / DIAD |

Protocol: Conversion to Tosylate (Thalidomide-Linker-OTs)

This is the most common route for attaching the linker to a TPL with a secondary amine or phenol.

-

Setup: Dissolve Thalidomide 4'-oxyacetamide-PEG4-alcohol (100 mg) in anhydrous DCM (2 mL).

-

Reagents: Add Triethylamine (3.0 eq) and DMAP (0.1 eq). Cool to 0°C.

-

Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise.

-

Reaction: Warm to room temperature and stir for 4-12 hours. Monitor by TLC/LCMS (Shift in retention time, mass +154 Da).

-

Workup: Wash with saturated NaHCO₃ and brine. Dry and concentrate.

-

Storage: The tosylate is sensitive to hydrolysis. Store at -20°C under argon.

Quality Control & Characterization

To ensure the integrity of your PROTAC synthesis, the building block must meet strict QC criteria.

Analytical Markers

-

¹H NMR (DMSO-d₆):

-

Thalidomide Core: Aromatic protons at δ 7.5–7.8 ppm (m, 3H).

-

Glutarimide: Proton at chiral center δ ~5.1 ppm (dd, 1H).

-

Oxyacetamide Linker: Singlet at δ ~4.7 ppm (-O-CH ₂-CO-).

-

Amide NH: Triplet or broad singlet at δ ~8.0–8.5 ppm.

-

PEG Chain: Large multiplet at δ 3.5–3.6 ppm.

-

-

LCMS:

-

Purity > 95% at 254 nm.

-

Mass confirmation [M+H]⁺ consistent with formula.

-

Stability

-

Hydrolysis Risk: The imide rings of thalidomide are susceptible to hydrolysis in basic aqueous media (pH > 8). Always perform couplings in anhydrous, buffered, or slightly acidic conditions.

-

Racemization: The chiral center of the glutarimide ring racemizes rapidly in physiological conditions. While the building block is often sold as a racemate, be aware that enantiopure synthesis requires careful handling.

Mechanism of Action (Ternary Complex)

The choice of the oxyacetamide linker over a standard alkyl or ether linker affects the "Exit Vector"—the angle at which the linker projects from the E3 ligase.

Figure 2: Ternary complex formation facilitated by the oxyacetamide-PEG4 linker.

The amide bond in the oxyacetamide group restricts the conformational freedom near the thalidomide core compared to a simple ether. This can reduce the entropic penalty of complex formation for certain target proteins, potentially improving degradation efficiency (Dmax) and potency (DC50).

References

-

Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381. Link

-

Salami, J., et al. (2017). "Waste disposal—An attractive strategy for cancer therapy." Science, 355(6330), 1163-1167. Link

-

Tocris Bioscience. "Thalidomide 4'-oxyacetamide-PEG4-amine Product Datasheet." (Reference for the oxyacetamide nomenclature and structural analog). Link

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity." Nature Structural & Molecular Biology, 21, 803–809. Link

Selection of E3 ligase ligands for PROTAC library synthesis

Technical Guide: Selection of E3 Ligase Ligands for PROTAC Library Synthesis

Executive Summary The success of a Proteolysis Targeting Chimera (PROTAC) library hinges not merely on the diversity of the warhead (protein of interest ligand) but on the strategic selection of the E3 ligase recruiter. While over 600 E3 ligases exist in the human genome, fewer than 1% are routinely exploited in PROTAC design. This guide provides a technical framework for selecting E3 ligands specifically for combinatorial library synthesis, balancing physicochemical properties, synthetic tractability, and biological validation. It moves beyond basic binding affinity to address "exit vector" analysis and the physicochemical constraints required for successful ternary complex formation.[1]

Part 1: The E3 Ligase Landscape & Selection Matrix

For library synthesis, the "one-size-fits-all" approach is obsolete. The choice of E3 ligand dictates the physicochemical floor of the final PROTAC.

The "Big Two": CRBN vs. VHL

Cereblon (CRBN) and von Hippel-Lindau (VHL) remain the workhorses of the field.[2] However, their distinct properties necessitate a selection based on the target localization and the physicochemical budget of the warhead.

Table 1: Comparative Analysis of Standard E3 Ligands for Library Design

| Feature | Cereblon (CRBN) Ligands | VHL Ligands |

| Representative Ligand | Pomalidomide / Thalidomide | VH032 / VL285 |

| Molecular Weight | Low (~273 Da) | High (~400–450 Da) |

| TPSA (Polar Surface Area) | Low (Good permeability potential) | High (Often requires cell perm. optimization) |

| Binding Mode | "Molecular Glue" character; binds hydrophobic pocket. | Peptidomimetic; extensive H-bond network. |

| Synthetic Handle | C4/C5-Amino or Fluoro groups. | Terminal amine or phenol on the "Left Hand" side. |

| Key Risk | Neo-substrate degradation (e.g., IKZF1/3). | High MW leads to "beyond Rule of 5" issues. |

| Library Suitability | High: Small footprint allows larger warheads. | Medium: Best for smaller, potent warheads. |

Emerging E3 Ligases

To overcome resistance or tissue-specificity issues, library designs are increasingly incorporating:

-

IAP (cIAP1/XIAP): Recruited by SMIM mimetics (e.g., LCL161 derivatives). Note: Can induce E3 autoubiquitination.

-

MDM2: Recruited by Nutlin derivatives. Constraint: Often hindered by steric clashes in the ternary complex.

-

RNF114: Recruited by Nimbolide (covalent).[3] Advantage:[4][5][6] Covalent recruitment can compensate for weak reversible binding.

Part 2: Structural Logic & Exit Vector Analysis

The most critical failure mode in PROTAC library synthesis is Exit Vector incompatibility . The exit vector is the vector along which the linker projects from the E3 ligand.

-

The Principle: The linker must project into solvent without disrupting the E3-ligand interaction.

-

Validation: X-ray crystallography is the gold standard, but computational modeling (docking) is sufficient for initial library design.

Decision Workflow for Ligand Selection

The following diagram outlines the logical hierarchy for selecting an E3 ligand for a specific library campaign.

Caption: Figure 1. Decision matrix for selecting E3 ligase ligands based on warhead physicochemical properties and structural compatibility.

Part 3: Synthetic Considerations for Libraries

For high-throughput library synthesis (e.g., 96-well plate format), the E3 ligand must be pre-functionalized with a "handle" that allows for modular assembly.

Preferred Synthetic Handles:

-

Click Chemistry (CuAAC):

-

E3 Ligand: Functionalized with a terminal azide or alkyne.

-

Pros: High yield, orthogonal to most functional groups.

-

Cons: Triazole ring formation (can be a bioisostere for amide, but alters rigidity).

-

-

Amide Coupling:

-

E3 Ligand: Functionalized with a free amine (e.g., Pomalidomide-NH2) or carboxylic acid.

-

Pros: Native peptide bond, minimal structural perturbation.

-

Cons: Requires protection/deprotection steps if other nucleophiles are present.

-

Critical Protocol Note: When synthesizing CRBN libraries, avoid harsh basic conditions (pH > 9) during the coupling step, as the glutarimide ring is prone to hydrolysis (opening), rendering the ligand inactive.

Part 4: Experimental Validation Protocol

Before committing to a full library synthesis, the selected E3 ligand scaffold must be validated for binding affinity (

Protocol: Fluorescence Polarization (FP) for VHL/CRBN

This protocol validates that your functionalized E3 ligand (with linker handle) still binds the E3 ligase.

Reagents:

-

Protein: Recombinant VHL-ElonginB-ElonginC complex or CRBN-DDB1 complex.

-

Tracer: FAM-labeled HIF-1α peptide (for VHL) or FAM-labeled Thalidomide derivative (for CRBN).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

Step-by-Step Methodology:

-

Tracer Optimization: Titrate the fluorescent tracer against a fixed concentration of E3 protein to determine the

of the tracer. Select a working concentration of protein at ~1x -

Library Compound Preparation: Prepare serial dilutions of your E3 ligand-linker constructs (the "competitors") in DMSO.

-

Incubation:

-

Add 10 µL of 2x Protein/Tracer master mix to a 384-well black low-volume plate.

-

Add 10 µL of 2x Compound dilution.

-

Final DMSO concentration should be <1%.

-

-

Equilibrium: Incubate at room temperature for 30–60 minutes (dark).

-

Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader (e.g., PHERAstar or EnVision).

-

Data Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a 4-parameter logistic model to determine

. Calculate

Assay Workflow Diagram

Caption: Figure 2. Workflow for Fluorescence Polarization (FP) competitive binding assay to validate E3 ligand affinity.

Part 5: Emerging Trends & Causality

Why move beyond reversible binders? Standard non-covalent ligands (reversible) rely on high affinity to maintain the ternary complex. However, covalent E3 recruiters (e.g., targeting Cysteines on RNF114 or DCAF1) are gaining traction.

-

Causality: Covalent attachment locks the E3 ligase to the PROTAC, effectively increasing the local concentration of the E3 near the target protein. This can turn a weak warhead into a potent degrader by increasing the "residence time" of the ternary complex.

The "Hook Effect" (Prozone Effect): When selecting ligands, higher affinity is not always better.

-

Mechanism:[1][6][7][8] If the PROTAC concentration is too high, binary complexes (PROTAC-E3 and PROTAC-POI) form separately, competing with the productive ternary complex.

-

Implication: A library should include E3 ligands with a range of affinities (

from 10 nM to 1 µM). Sometimes, a weaker E3 binder facilitates better catalytic turnover.

References

-

Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

-

Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules.[9] Journal of the American Chemical Society, 134(10), 4465-4468. Link

-

Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. Link

-

Bondeson, D. P., & Crews, C. M. (2017). Targeted protein degradation: viral hijacking of the ubiquitin proteasome system. Annual Review of Pharmacology and Toxicology, 57, 107-123. Link

-

Testa, A., et al. (2020). E3 Ligase Ligands for PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9. Link

-

Li, X., et al. (2024). Targeted Protein Degradation: Current and Emerging Approaches for E3 Ligase Deconvolution. Journal of Medicinal Chemistry. Link[10][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00198F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. profiles.wustl.edu [profiles.wustl.edu]

The Architecture of Degradation: Structure-Activity Relationship (SAR) of Thalidomide Linkers in PROTAC Design

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of drug discovery by hijacking the ubiquitin-proteasome system to eradicate disease-causing proteins. Among the most widely utilized E3 ligase recruiters are immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which bind to the Cereblon (CRBN) E3 ligase complex[1]. While early PROTAC development heavily focused on optimizing the warhead for the Protein of Interest (POI), modern rational design dictates that the linker is not merely a passive spacer. The linker's attachment point, length, and physicochemical properties actively govern ternary complex thermodynamics, degradation efficacy, and aqueous stability[2][3]. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of thalidomide linkers, offering actionable, self-validating protocols for drug development professionals.

Mechanistic Causality: The CRBN-PROTAC-Target Ternary Complex

The efficacy of a PROTAC is fundamentally driven by its ability to induce a highly cooperative, stable ternary complex between the POI, the PROTAC, and the E3 ligase[2]. Thalidomide binds to the tri-tryptophan pocket of CRBN via its glutarimide ring. The imide NH of the glutarimide ring donates a proton to a solvent-shielded CRBN carbonyl, forming a critical low-barrier hydrogen bond responsible for the slow off-rate of IMiDs[]. This binding event leaves the phthalimide ring solvent-exposed, serving as the anchor for linker attachment.

The exact point at which the linker is attached to this phthalimide ring dictates the exit vector. This vector determines the spatial orientation of the POI relative to the E2 ubiquitin-conjugating enzyme. If the linker attachment creates steric clashes or unfavorable dihedral angles, the ternary complex will suffer from negative cooperativity, preventing efficient poly-ubiquitination and subsequent degradation[3].

Fig 1. PROTAC-mediated ubiquitination cycle driven by CRBN recruitment and ternary complex formation.

Structural Anatomy and Linker Attachment Points

The phthalimide ring of thalidomide and its analogs offers several positions for linker attachment, with the C4, C5, and the glutarimide nitrogen (N-position) being the most explored[2]. The choice of attachment point significantly impacts the PROTAC's physicochemical properties and off-target effects.

-

C4 Attachment: The C4 position is the most extensively validated exit vector. Attachment here generally projects the linker out of the CRBN pocket with minimal steric hindrance, promoting favorable ternary complex formation[5]. Furthermore, C4-linked PROTACs exhibit superior hydrolytic stability at physiological pH (7.4) compared to their C5 or N-linked counterparts[6].

-

C5 Attachment: Shifting the linker to the C5 position alters the exit vector significantly. While this can sometimes be leveraged to degrade difficult-to-target POIs by exploring new conformational space, C5 attachments often reduce degradation efficiency due to lower ternary complex stability[5]. Additionally, C5 attachments can alter the electronic properties of the phthalimide ring, making it more susceptible to hydroxide-promoted ring-opening reactions, thereby reducing aqueous stability[6].

-

N-Position: Alkylation or linkage at the glutarimide nitrogen generally abolishes CRBN binding because the imide NH is required for the critical hydrogen bond with CRBN[]. Linkers attached to the phthalimide nitrogen (in non-standard IMiD analogs) often suffer from severe hydrolytic instability and high off-target degradation of neosubstrates like IKZF1 and IKZF3[6].

Quantitative Data Summary

| Attachment Point | Aqueous Stability (pH 7.4) | Ternary Complex Formation | Neosubstrate Degradation | Exit Vector Profile |

| C4 Position | High (Resists hydrolysis) | Optimal (Positive cooperativity) | Moderate to Low | Direct, minimal steric clash |

| C5 Position | Moderate to Low | POI-dependent (Often lower) | Minimal | Angled, potential dihedral strain |

| N-Position | Low (Prone to ring-opening) | Poor (Disrupts CRBN H-bond) | High (Off-target IKZF1/3) | Highly flexible, unfavorable |

Linker Chemistry & Physicochemical Properties

Beyond the attachment point, the chemical makeup of the linker dictates the entropic penalty of ternary complex formation.

-

PEG (Polyethylene Glycol) Linkers: Highly flexible and hydrophilic. They reduce the entropic penalty of desolvation but can incur a high conformational entropic penalty upon binding[7].

-

Alkyl Linkers: More hydrophobic, driving cell permeability, but can lead to poor aqueous solubility and non-specific protein binding[7].

-

Rigid Linkers (Alkynes, Triazoles): Incorporating rigid elements like triazoles (often via click chemistry) restricts the conformational degrees of freedom. This pre-organizes the PROTAC, reducing the entropic cost of ternary complex formation and often enhancing target selectivity[3][7].

Self-Validating Experimental Workflows

To systematically evaluate the SAR of thalidomide linkers, researchers must employ self-validating protocols that distinguish between binary binding affinity and functional ternary complex formation.

Fig 2. Self-validating experimental workflow for evaluating PROTAC linker SAR and mechanism of action.

Protocol 1: SPR for Binary and Ternary Kinetics

Causality: High binary affinity does not guarantee degradation. Surface Plasmon Resonance (SPR) provides real-time kinetic data (

-

Immobilization: Immobilize biotinylated CRBN onto a streptavidin-coated SPR sensor chip[2].

-